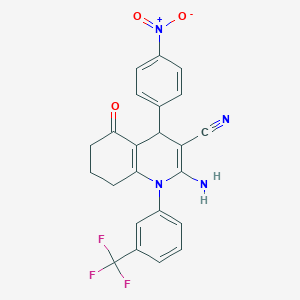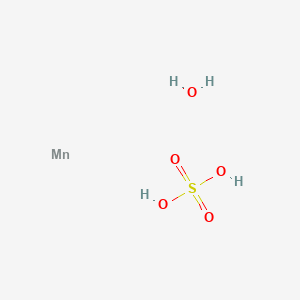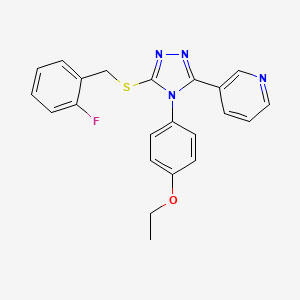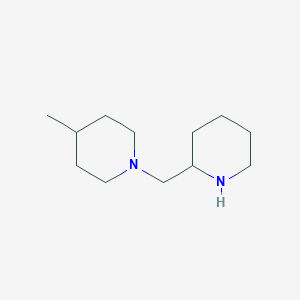
2-Amino-4-(4-nitrophenyl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(4-nitrophényl)-5-oxo-1-(3-(trifluorométhyl)phényl)-1,4,5,6,7,8-hexahydroquinoléine-3-carbonitrile est un composé organique complexe avec une structure unique qui combine divers groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-Amino-4-(4-nitrophényl)-5-oxo-1-(3-(trifluorométhyl)phényl)-1,4,5,6,7,8-hexahydroquinoléine-3-carbonitrile implique généralement des réactions organiques en plusieurs étapes. Une méthode courante implique la condensation d’aldéhydes, d’amines et de nitriles appropriés dans des conditions contrôlées. Les conditions de réaction comprennent souvent l’utilisation de catalyseurs et de solvants pour faciliter la réaction et améliorer le rendement.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour l’efficacité, la rentabilité et la sécurité. Cela pourrait inclure l’utilisation de réacteurs à flux continu, de systèmes automatisés et de mesures strictes de contrôle qualité pour garantir la pureté et la constance du produit final.
Analyse Des Réactions Chimiques
Types de réactions
2-Amino-4-(4-nitrophényl)-5-oxo-1-(3-(trifluorométhyl)phényl)-1,4,5,6,7,8-hexahydroquinoléine-3-carbonitrile peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents produits selon l’agent oxydant et les conditions utilisées.
Réduction : Les réactions de réduction peuvent convertir les groupes nitro en amines ou réduire d’autres groupes fonctionnels au sein de la molécule.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, conduisant à la formation de nouveaux dérivés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles ou électrophiles pour les réactions de substitution. Les conditions de réaction, telles que la température, le solvant et le pH, sont soigneusement contrôlées pour obtenir le résultat souhaité.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire différents dérivés de la quinoléine, tandis que la réduction peut produire des composés contenant des amines.
Applications de la recherche scientifique
2-Amino-4-(4-nitrophényl)-5-oxo-1-(3-(trifluorométhyl)phényl)-1,4,5,6,7,8-hexahydroquinoléine-3-carbonitrile a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : La structure unique du composé en fait un candidat pour étudier les interactions et les mécanismes biologiques.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
Applications De Recherche Scientifique
2-Amino-4-(4-nitrophenyl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
Le mécanisme par lequel 2-Amino-4-(4-nitrophényl)-5-oxo-1-(3-(trifluorométhyl)phényl)-1,4,5,6,7,8-hexahydroquinoléine-3-carbonitrile exerce ses effets dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets physiologiques. Les voies impliquées peuvent inclure la transduction du signal, l’expression génique et les processus métaboliques.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent d’autres dérivés de l’hexahydroquinoléine avec différents substituants sur les cycles aromatiques ou des variations dans les groupes fonctionnels. Voici quelques exemples :
- 2-Amino-4-(4-chlorophényl)-5-oxo-1-(3-(trifluorométhyl)phényl)-1,4,5,6,7,8-hexahydroquinoléine-3-carbonitrile
- 2-Amino-4-(4-méthylphényl)-5-oxo-1-(3-(trifluorométhyl)phényl)-1,4,5,6,7,8-hexahydroquinoléine-3-carbonitrile
Unicité
Ce qui distingue 2-Amino-4-(4-nitrophényl)-5-oxo-1-(3-(trifluorométhyl)phényl)-1,4,5,6,7,8-hexahydroquinoléine-3-carbonitrile, c’est sa combinaison spécifique de groupes fonctionnels, qui lui confère des propriétés chimiques et biologiques uniques
Propriétés
Numéro CAS |
339318-73-9 |
|---|---|
Formule moléculaire |
C23H17F3N4O3 |
Poids moléculaire |
454.4 g/mol |
Nom IUPAC |
2-amino-4-(4-nitrophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H17F3N4O3/c24-23(25,26)14-3-1-4-16(11-14)29-18-5-2-6-19(31)21(18)20(17(12-27)22(29)28)13-7-9-15(10-8-13)30(32)33/h1,3-4,7-11,20H,2,5-6,28H2 |
Clé InChI |
WNQJSMSXORFWRW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(C(=C(N2C3=CC=CC(=C3)C(F)(F)F)N)C#N)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12043317.png)
![{(5Z)-5-[(9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B12043322.png)
![4-Chloro-2-[2-(2-fluoro-phenyl)-pyrrolidin-1-yl]-pyrimidine](/img/structure/B12043327.png)
![2-[(3-hydroxypropyl)amino]-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12043333.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12043345.png)







![N-(2,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12043392.png)

